molecular formula C22H23FN2O2S B3649151 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

Cat. No.: B3649151
M. Wt: 398.5 g/mol
InChI Key: MVIZFSLPVQJDQQ-UHFFFAOYSA-N
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Description

“N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide” is a complex organic compound that contains several functional groups, including a thiazole ring, an amide group, a methoxy group, and a fluorophenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom and one nitrogen atom . The presence of the methoxy group (-OCH3) and fluorophenyl group suggests potential sites for further chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole derivatives have been studied for their antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the potential uses of this compound in pharmaceutical applications .

Properties

IUPAC Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-4-7-20(26)25(17-9-6-8-16(23)14-17)22-24-21(19(5-2)28-22)15-10-12-18(27-3)13-11-15/h6,8-14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIZFSLPVQJDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 2
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 3
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 5
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 6
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

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